molecular formula C6H3BrN2OS B13699893 5-Bromooxazolo[4,5-b]pyridine-2-thiol

5-Bromooxazolo[4,5-b]pyridine-2-thiol

Katalognummer: B13699893
Molekulargewicht: 231.07 g/mol
InChI-Schlüssel: LHISDXZYQJJCFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromooxazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a thiol group at the 2nd position of the oxazolo[4,5-b]pyridine ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromooxazolo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with brominated oxazole intermediates. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry techniques and automated synthesis platforms are often employed to achieve efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromooxazolo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Bromooxazolo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound’s ability to form covalent bonds with thiol groups in proteins is a key aspect of its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar bicyclic structure but differ in the heteroatoms present in the ring system.

    Oxazolo[4,5-b]pyridine derivatives: Similar to 5-Bromooxazolo[4,5-b]pyridine-2-thiol but without the bromine or thiol substituents.

    Pyridine derivatives: A broader class of compounds that include various substitutions on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.

Eigenschaften

Molekularformel

C6H3BrN2OS

Molekulargewicht

231.07 g/mol

IUPAC-Name

5-bromo-3H-[1,3]oxazolo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C6H3BrN2OS/c7-4-2-1-3-5(8-4)9-6(11)10-3/h1-2H,(H,8,9,11)

InChI-Schlüssel

LHISDXZYQJJCFS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC2=C1OC(=S)N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.